4-Fluoro-N-(4-fluorobenzyl)-2-methylaniline
Description
4-Fluoro-N-(4-fluorobenzyl)-2-methylaniline (CAS 1021079-93-5) is a fluorinated aromatic amine characterized by a benzyl group substituted with fluorine at the para-position and a methyl group at the ortho-position of the aniline ring.
Properties
IUPAC Name |
4-fluoro-N-[(4-fluorophenyl)methyl]-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N/c1-10-8-13(16)6-7-14(10)17-9-11-2-4-12(15)5-3-11/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHUKMRHBYERLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(4-fluorobenzyl)-2-methylaniline typically involves the reaction of 4-fluorobenzylamine with 2-methylaniline under specific conditions. One common method includes the use of a suitable solvent such as ethanol or dichloromethane, and the reaction is often carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and cost-effectiveness in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(4-fluorobenzyl)-2-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
4-Fluoro-N-(4-fluorobenzyl)-2-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(4-fluorobenzyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The compound’s structural analogs differ in substituent type, position, and electronic effects. Key examples include:
Key Observations :
- Substituent Position : The orientation of substituents (e.g., 3-F vs. 4-F on the benzyl group) influences molecular planarity and interactions with biological targets. For example, in HIV integrase inhibitors, the 4-fluorobenzyl group’s depth in hydrophobic pockets correlates with potency .
- Electronic Effects : Nitro groups (e.g., in 2-Fluoro-3-methyl-6-nitroaniline) introduce strong electron-withdrawing effects, altering reactivity compared to methyl or halogen substituents .
Physicochemical Properties
- Crystallography: Analogous imine-bridged compounds (e.g., 4-Fluoro-N-(4-hydroxybenzylidene)aniline) exhibit dihedral angles >50° between aromatic rings, reducing planarity and affecting stacking interactions . The target compound’s crystal structure is unreported but likely shares similar non-planar features.
- LogP and Solubility : Fluorine and methyl groups increase hydrophobicity (higher LogP) compared to nitro or hydroxylated analogs, impacting bioavailability .
Biological Activity
4-Fluoro-N-(4-fluorobenzyl)-2-methylaniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in its structure enhances its lipophilicity and may influence its interaction with biological targets, making it a subject of interest for drug development and therapeutic applications.
The molecular formula of this compound is C13H12F2N, with a molecular weight of approximately 235.24 g/mol. Its structure features two fluorine substituents on the benzyl and aniline moieties, which can significantly affect its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. The fluorination can enhance binding affinity and selectivity, which is crucial for therapeutic efficacy. The compound's mechanism may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting various enzymes, which could be a pathway for this compound's action.
- Modulation of Receptor Activity : It may interact with specific receptors, modifying their activity and influencing cellular responses.
Biological Studies and Findings
Recent studies have investigated the biological effects of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Antitumor Activity
Research indicates that compounds with similar structures exhibit antitumor properties. For instance, studies on related fluorinated compounds have shown significant inhibitory effects on cancer cell proliferation. The exact IC50 values for this compound are yet to be established, but preliminary data suggest promising activity against various cancer cell lines.
Data Table: Biological Activity Comparisons
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Two fluorine substituents | Potential antitumor activity | TBD |
| 4-Methylumbelliferone | Inhibits hyaluronan biosynthesis | Antitumor and anti-inflammatory | 15 |
| 4-Chloro-2-fluoro-N-(4-fluorobenzyl)aniline | Chloro and fluoro substituents | Antimicrobial | TBD |
Case Studies
- Antitumor Effects : A study involving similar compounds highlighted their ability to inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest. These findings suggest that this compound could be further explored in cancer research.
- Enzyme Inhibition : Research on related derivatives has shown that they can effectively inhibit key enzymes involved in metabolic pathways associated with cancer progression. This suggests a potential role for this compound in metabolic modulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
